
2,3-Dichlorobenzoyl cyanide
Overview
Description
2,3-Dichlorobenzoyl cyanide is a chemical compound with the molecular formula C8H3Cl2NO. It is a key intermediate used in the synthesis of various pharmaceuticals, most notably lamotrigine, an anticonvulsant drug used in the treatment of epilepsy and bipolar disorder . This compound is characterized by the presence of two chlorine atoms attached to the benzene ring and a cyanide group attached to the carbonyl carbon.
Preparation Methods
Synthetic Routes and Reaction Conditions: 2,3-Dichlorobenzoyl cyanide can be synthesized through the cyanation of 2,3-dichlorobenzoyl chloride. This reaction typically involves the use of cyanide salts such as copper(I) cyanide (CuCN) in the presence of a phase-transfer catalyst like cetyltrimethylammonium bromide (CTAB) and a polar cosolvent like acetonitrile . The reaction conditions are optimized to achieve high yields and purity of the product.
Industrial Production Methods: In an industrial setting, the preparation of this compound involves large-scale cyanation processes. The use of high-throughput experimentation has identified various catalytic systems that can be employed to enhance the reaction rate and yield. For instance, the use of CTAB as a phase-transfer catalyst has been shown to alleviate clumping behavior of CuCN, leading to consistent reactivity and high yields .
Chemical Reactions Analysis
Types of Reactions: 2,3-Dichlorobenzoyl cyanide undergoes several types of chemical reactions, including:
Substitution Reactions: The chlorine atoms on the benzene ring can be substituted with other nucleophiles under appropriate conditions.
Hydrolysis: The cyanide group can be hydrolyzed to form the corresponding carboxylic acid.
Reduction: The carbonyl group can be reduced to form the corresponding alcohol.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium methoxide or potassium tert-butoxide can be used.
Hydrolysis: Acidic or basic conditions can facilitate the hydrolysis of the cyanide group.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Major Products:
Substitution Reactions: Products depend on the nucleophile used.
Hydrolysis: 2,3-Dichlorobenzoic acid.
Reduction: 2,3-Dichlorobenzyl alcohol.
Scientific Research Applications
2,3-Dichlorobenzoyl cyanide has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and pharmaceuticals.
Biology: It serves as a precursor in the synthesis of biologically active molecules.
Industry: It is used in the manufacture of agrochemicals and other specialty chemicals.
Mechanism of Action
The primary mechanism of action of 2,3-dichlorobenzoyl cyanide is related to its role as an intermediate in the synthesis of lamotrigine. In this context, it contributes to the formation of the triazine ring structure of lamotrigine, which is essential for its anticonvulsant activity. The molecular targets and pathways involved include the inhibition of voltage-gated sodium channels, which reduces the excitability of neurons and prevents seizures.
Comparison with Similar Compounds
- 2,4-Dichlorobenzoyl cyanide
- 2,5-Dichlorobenzoyl cyanide
- 2,6-Dichlorobenzoyl cyanide
- 3,4-Dichlorobenzoyl cyanide
- 3,5-Dichlorobenzoyl cyanide
Comparison: 2,3-Dichlorobenzoyl cyanide is unique due to the specific positioning of the chlorine atoms on the benzene ring, which influences its reactivity and the types of reactions it can undergo. Compared to its isomers, this compound is particularly valuable in the synthesis of lamotrigine due to its ability to form the desired triazine ring structure .
Biological Activity
2,3-Dichlorobenzoyl cyanide (DCBC) is a synthetic compound that serves as an important intermediate in the synthesis of various pharmaceuticals, including the antiepileptic drug lamotrigine. This article delves into the biological activity of DCBC, highlighting its synthesis, pharmacological properties, and potential toxicological effects.
Synthesis of this compound
DCBC can be synthesized through a multi-step process involving the reaction of 2,3-dichlorobenzoic acid with thionyl chloride to produce 2,3-dichlorobenzoyl chloride. This intermediate is then reacted with a metal cyanide, typically cuprous cyanide, to yield DCBC. The overall reaction pathway is summarized as follows:
- Preparation of 2,3-Dichlorobenzoyl Chloride :
- React 2,3-dichlorobenzoic acid with thionyl chloride.
- Cyanation :
- React 2,3-dichlorobenzoyl chloride with cuprous cyanide in an inert atmosphere to produce DCBC.
This method allows for high purity synthesis while minimizing by-products and impurities that could lead to adverse effects in pharmaceutical applications .
Antimicrobial Activity
Research indicates that DCBC and its derivatives exhibit antimicrobial properties. A study screened various synthesized compounds for their antibacterial activity against several bacterial strains. The results showed that while some complexes derived from DCBC demonstrated good antibacterial activity against Gram-positive bacteria (e.g., Staphylococcus aureus), they were less effective against Gram-negative strains like Escherichia coli and Pseudomonas aeruginosa .
Bacterial Strain | Activity Against DCBC Derivatives |
---|---|
Staphylococcus aureus | Good |
Enterococcus faecalis | Moderate |
Escherichia coli | Mild/Inert |
Pseudomonas aeruginosa | Mild/Inert |
Toxicological Profile
Cyanides are known for their toxicity due to their ability to inhibit cytochrome c oxidase (CCOx), a crucial component of the mitochondrial respiratory chain. The binding of cyanides to CCOx disrupts cellular respiration, leading to severe physiological consequences such as respiratory arrest and neurological impairment .
Acute Toxicity
The acute toxicity of cyanides generally manifests through symptoms such as:
- Respiratory distress
- Unconsciousness
- Convulsions
- Potentially fatal outcomes at high doses
The lethal dose for potassium cyanide (KCN) is approximately 200 mg in humans . While specific data on the acute toxicity of DCBC are scarce, its structural relation to other cyanide compounds suggests similar risks.
Long-term Exposure Effects
Long-term exposure to non-lethal doses of cyanides can lead to chronic health issues including:
- Endocrine disruption
- Neurological defects
- Developmental abnormalities
These findings underline the importance of handling DCBC with caution in laboratory and industrial settings .
Case Studies
-
Synthesis and Application in Lamotrigine Production :
A study evaluated various catalytic systems for the cyanation of 2,3-dichlorobenzoyl chloride using cyanide salts. The effectiveness of these systems was assessed based on yield and purity of the resulting lamotrigine . -
Antimicrobial Screening :
In another investigation, synthesized derivatives from DCBC were tested against multiple bacterial strains. The study highlighted significant differences in efficacy based on bacterial type, emphasizing the need for targeted antibiotic development based on compound structure .
Properties
IUPAC Name |
2,3-dichlorobenzoyl cyanide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3Cl2NO/c9-6-3-1-2-5(8(6)10)7(12)4-11/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FIBBFBXFASKAON-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)Cl)C(=O)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3Cl2NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80228306 | |
Record name | (2,3-Dichlorophenyl)oxoacetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80228306 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
77668-42-9 | |
Record name | 2,3-Dichloro-α-oxobenzeneacetonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=77668-42-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,3-Dichlorobenzoyl nitrile | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0077668429 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (2,3-Dichlorophenyl)oxoacetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80228306 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (2,3-dichlorophenyl)oxoacetonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.071.568 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2,3-DICHLOROBENZOYL NITRILE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3K95NM9ZHZ | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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Retrosynthesis Analysis
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